

JNJ-47965567: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest		
Compound Name:	JNJ-47965567	
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Abstract

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a critical role in neuroinflammation and immune response.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by **JNJ-47965567**. The primary mechanism of action involves the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of the pro-inflammatory cytokine Interleukin- 1β (IL- 1β). This document details the quantitative pharmacology of **JNJ-47965567**, provides comprehensive experimental protocols for assessing its activity, and visually represents the associated signaling cascades and workflows.

Introduction to JNJ-47965567 and the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as microglia and macrophages, as well as in the central nervous system.[3] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of intracellular events.[4][5] **JNJ-47965567** has been developed as a centrally permeable, high-affinity antagonist of the P2X7 receptor, making it a valuable tool for investigating the role of this receptor in various physiopathological processes.[2]



Quantitative Pharmacology of JNJ-47965567

The potency and selectivity of **JNJ-47965567** have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Affinity and Potency of JNJ-47965567

Parameter	Species	System	Value	Reference
pKi	Human	Recombinant P2X7	7.9 ± 0.07	[1][2]
pKi	Rat	Recombinant 8.7 ± 0.07		[1]
pIC50 (IL-1β release)	Human	Whole Blood	6.7 ± 0.07	[1][2]
pIC50 (IL-1β release)	Human	Monocytes	7.5 ± 0.07	[1][2]
pIC50 (IL-1β release)	Rat	Microglia	7.1 ± 0.1	[1][2]
IC50 (Ethidium+ uptake)	Murine	J774 Macrophages	54 ± 24 nM	

Table 2: In Vivo Efficacy of JNJ-47965567



Model	Species	Endpoint	Dose	Effect	Reference
Neuropathic Pain	Rat	-	30 mg⋅kg ⁻¹	Modest, yet significant efficacy	[1][2]
Amphetamine -induced Hyperactivity	Rat	-	30 mg⋅kg ⁻¹	Attenuation of hyperactivity	[1][2]
Amyotrophic Lateral Sclerosis (ALS)	SOD1G93A Female Mice	Disease Onset and Progression	30 mg/kg (i.p.)	Delayed onset and progression, improved motor performance	[6][7]

Downstream Signaling Pathway: P2X7 Receptor and NLRP3 Inflammasome Activation

The primary downstream signaling pathway affected by **JNJ-47965567** is the activation of the NLRP3 inflammasome, a key component of the innate immune system.

Mechanism of Activation

Activation of the P2X7 receptor by extracellular ATP leads to a cascade of events culminating in the release of mature IL-1 β .[6][8] This process is a cornerstone of inflammatory responses. The key steps are:

- ATP Binding and Channel Opening: High concentrations of extracellular ATP bind to the P2X7 receptor, causing the opening of its non-selective cation channel.[5]
- Ion Flux: This leads to an influx of Ca²⁺ and Na⁺ ions and a significant efflux of K⁺ ions.[5]
- NLRP3 Inflammasome Assembly: The drop in intracellular K⁺ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.



- Caspase-1 Activation: Within the inflammasome, pro-caspase-1 undergoes auto-cleavage to become active caspase-1.
- IL-1β and IL-18 Maturation and Release: Active caspase-1 then cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are subsequently released from the cell.[6]

JNJ-47965567, by blocking the initial step of ATP binding to the P2X7 receptor, prevents the entire downstream cascade, thereby inhibiting the production and release of IL-1β.

Signaling Pathway Diagram



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Caption: Downstream signaling pathway of the P2X7 receptor and the inhibitory action of **JNJ-47965567**.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of **JNJ-47965567** on the P2X7-NLRP3 signaling axis.

Cell Culture and Treatment

 Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used. For rodent studies, primary microglia or astrocytes, or the J774 macrophage cell line are suitable.



- Priming Step: To induce the expression of pro-IL-1β and NLRP3, cells are typically "primed" with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). A common priming condition is 1 µg/mL LPS for 2-4 hours.
- JNJ-47965567 Treatment: Cells are pre-incubated with JNJ-47965567 at various concentrations for 30-60 minutes prior to stimulation.
- P2X7 Activation: Cells are then stimulated with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 μ M), for a short duration (e.g., 30-60 minutes).

Measurement of IL-1β Release by ELISA

This protocol quantifies the amount of mature IL-1 β secreted into the cell culture supernatant.

- Sample Collection: After cell treatment, centrifuge the cell culture plates/tubes to pellet the cells. Carefully collect the supernatant.
- ELISA Procedure:
 - Use a commercially available human or mouse IL-1β ELISA kit.
 - Coat a 96-well plate with the capture antibody overnight.
 - Wash the plate and block with a blocking buffer.
 - Add standards and cell culture supernatants to the wells and incubate.
 - Wash the plate and add the biotinylated detection antibody.
 - Wash and add streptavidin-HRP.
 - Wash and add a TMB substrate solution.
 - Stop the reaction with a stop solution and read the absorbance at 450 nm.
- Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.



Western Blot for Pro-IL-1β and Cleaved IL-1β

This method allows for the visualization of both the precursor and the mature forms of IL-1 β in cell lysates and supernatants.

- Sample Preparation:
 - Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods like TCA precipitation.
 - Cell Lysate: Lyse the cells in RIPA buffer with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein onto an SDS-polyacrylamide gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with a primary antibody specific for IL-1β that recognizes both the pro- (31 kDa) and mature (17 kDa) forms.
 - Wash and incubate with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase-1 Activity Assay

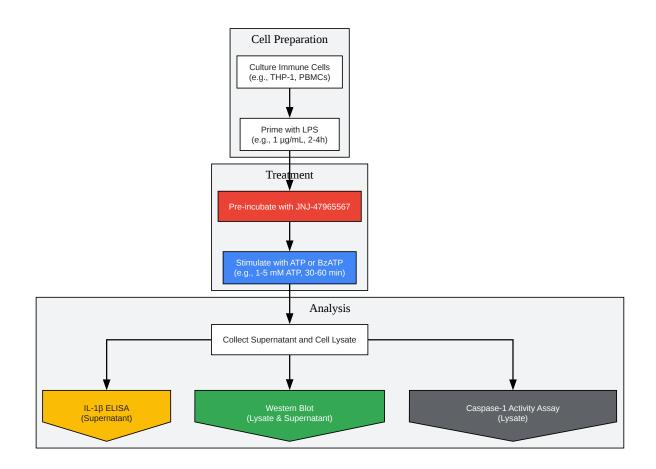
This assay measures the enzymatic activity of cleaved caspase-1.



- Cell Lysis: After treatment, lyse the cells in a specific caspase assay buffer.
- Assay Procedure:
 - Use a commercially available colorimetric or fluorometric caspase-1 activity assay kit.
 - Add the cell lysate to a 96-well plate.
 - Add the caspase-1 substrate (e.g., YVAD-pNA for colorimetric assays).
 - Incubate at 37°C.
- Measurement: Read the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength. The signal is proportional to the caspase-1 activity.

Experimental Workflow Diagram





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